

Terbufos and its Degradates: A Toxicological and Ecotoxicological Deep Dive

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Compound of Interest

Compound Name: Terbufos

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and ecotoxicological impact of the organophosphate insecticide **terbufos** and its principal degradates, **terbufos** sulfoxide and **terbufos** sulfone. The information presented is intended to serve as a critical resource for professionals in research, science, and drug development, offering detailed data and experimental context.

Executive Summary

Terbufos is a systemic insecticide and nematicide with high acute toxicity.[1][2][3] Its mode of action, typical of organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to cholinergic crisis.[4][5] **Terbufos** is metabolized in organisms and the environment to more persistent and similarly toxic compounds, primarily **terbufos** sulfoxide and **terbufos** sulfone.[4][6][7] This guide summarizes the extensive toxicological data on **terbufos** and these degradates, covering acute, subchronic, and chronic effects, as well as carcinogenicity, genotoxicity, reproductive, and developmental toxicity. Furthermore, it details the significant ecotoxicological risks posed to non-target organisms, including aquatic life, birds, and mammals.[1][7][8]

Toxicological Profile

The toxicity of **terbufos** has been evaluated across various species and exposure routes. It is classified as a highly toxic compound.

Acute Toxicity

Terbufos exhibits high acute toxicity via oral, dermal, and inhalation routes.[2] Symptoms of acute exposure are characteristic of cholinergic syndrome and include salivation, tremors, convulsions, and respiratory distress.[9][10]

Table 1: Acute Toxicity of **Terbufos**

Species	Route	LD50/LC50 Value	Reference
Rat (male)	Oral	1.6 - 1.74 mg/kg	[1][2]
Rat (female)	Oral	1.3 - 1.57 mg/kg	[1][2]
Mouse (male)	Oral	3.5 mg/kg	[2]
Mouse (female)	Oral	9.2 mg/kg	[2]
Dog	Oral	4.5 - 6.3 mg/kg	[2]
Rabbit	Dermal	1.1 mg/kg	[2]
Rat	Inhalation (4-hr)	0.0012 - 0.0061 mg/L	[11]

Subchronic and Chronic Toxicity

Repeated exposure to **terbufos** at lower doses primarily affects the nervous system through cholinesterase inhibition.[2][12] Long-term studies have established No-Observed-Adverse-Effect Levels (NOAELs) based on this endpoint.

Table 2: Subchronic and Chronic Toxicity of **Terbufos**

Species	Duration	NOAEL	Key Effects Observed at Higher Doses	Reference
Rat	90 days (dietary)	0.02 mg/kg/day	Cholinesterase inhibition	[2]
Rat	1 year (dietary)	0.025 mg/kg/day	Cholinesterase inhibition	[2]
Dog	1 year (dietary)	0.015 mg/kg/day	Cholinesterase inhibition	[3]

Carcinogenicity and Genotoxicity

Terbufos has not been found to be carcinogenic in long-term studies with rats and mice.[1][13] Multiple in vitro and in vivo tests have shown that **terbufos** is not mutagenic.[2]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown that **terbufos** does not cause birth defects.[2] However, at doses toxic to the mother, effects such as reduced fetal body weight and increased resorptions have been observed.[14]

Table 3: Reproductive and Developmental Toxicity of **Terbufos**

Species	Study Type	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Key Findings	Reference
Rat	Developmental	>0.2 mg/kg/day	0.1 mg/kg/day	No teratogenic effects	[14]
Rabbit	Developmental	0.1 mg/kg/day	0.25 mg/kg/day	Reduced fetal body weight at maternally toxic doses	[14]
Rat	2-Generation Reproduction	1 ppm (0.07 mg/kg/day)	1 ppm (0.08- 0.09 mg/kg/day)	Decreased pregnancy rate and male fertility at higher doses	[15]

Neurotoxicity

The primary neurotoxic effect of **terbufos** is the inhibition of acetylcholinesterase.[\[4\]](#)[\[5\]](#) Studies have not shown evidence of delayed neurotoxicity.[\[16\]](#)

Toxicity of Degradates

Terbufos is oxidized in the environment and in organisms to **terbufos** sulfoxide and **terbufos** sulfone. These degradates are also potent cholinesterase inhibitors and exhibit significant toxicity.[\[4\]](#)[\[17\]](#)

Table 4: Acute Toxicity of **Terbufos** Degradates in Female Mice (Oral LD50)

Compound	LD50 (mg/kg)	Reference
Terbufos Sulfoxide	3.4	[2]
Terbufos Sulfone	14	[2]
Terbufoxon Sulfoxide	1.1	[2]
Terbufoxon Sulfone	3.4	[2]

Ecotoxicology

Terbufos and its degradates pose a significant risk to non-target terrestrial and aquatic organisms due to their high toxicity.[1][6][7]

Aquatic Ecotoxicity

Terbufos is extremely toxic to fish and aquatic invertebrates.[1] Its degradates, **terbufos** sulfoxide and sulfone, are more mobile and persistent in soil and can leach into aquatic environments.[6][7]

Table 5: Aquatic Ecotoxicity of **Terbufos**

Species	Test Duration	LC50/EC50 Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour	0.0013 - 0.008 mg/L	[1]
Bluegill Sunfish (Lepomis macrochirus)	96-hour	0.0017 - 0.0024 mg/L	[1]
Fathead Minnow (Pimephales promelas)	96-hour	0.390 mg/L	[1]
Daphnia magna (water flea)	48-hour	0.00031 mg/L	[1][7]
Gammarus pseudolimnaeus (amphipod)	48-hour	0.0002 mg/L	[7]

The oxidative metabolites, **terbufos** sulfoxide and **terbufos** sulfone, are also highly toxic to aquatic invertebrates, with 96-hour EC50 values for *Ceriodaphnia cf dubia* of 0.36 µg/L and 0.19 µg/L, respectively.[16][17][18]

Terrestrial Ecotoxicity

Terbufos is highly toxic to birds and mammals.[1][7]

Table 6: Terrestrial Ecotoxicity of **Terbufos**

Species	Test Type	LD50/LC50 Value	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral LD50	28.6 mg/kg	[1]
Bobwhite Quail (Colinus virginianus)	5-day Dietary LC50	143 - 157 ppm	[1]
Honey Bee (Apis mellifera)	Acute Contact LD50	4.09 µg/bee	[15]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are extensive. The following provides a general overview of the methodologies typically employed in accordance with international guidelines (e.g., OECD, US EPA).

Mammalian Toxicity Testing

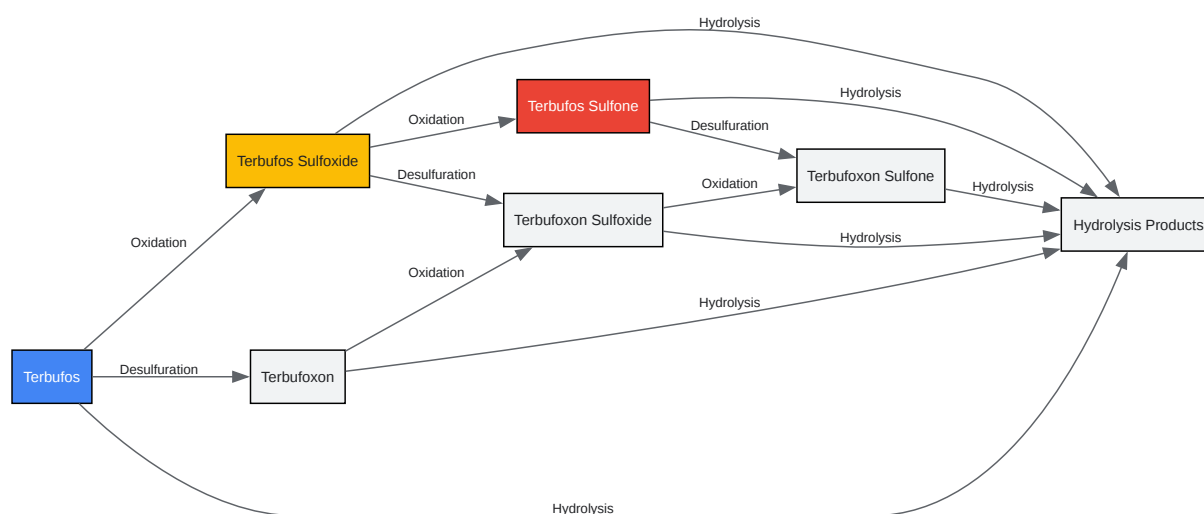
- Acute Oral Toxicity (e.g., OECD TG 423): Typically conducted in rats. Animals are fasted prior to administration of a single oral dose of **terbufos** via gavage.[19] Observations for clinical signs of toxicity and mortality are made for up to 14 days.[19] The LD50 is calculated from the mortality data.
- Chronic Toxicity/Carcinogenicity (e.g., OECD TG 452, 453): Long-term studies (e.g., 2 years in rats, 18 months in mice) where **terbufos** is administered in the diet.[16][20] Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues to identify target organs and neoplastic changes.[21]
- Developmental Toxicity (e.g., OECD TG 414): Pregnant animals (typically rats and rabbits) are dosed with **terbufos** during the period of organogenesis.[9][18] Dams are observed for signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities. [9]

Ecotoxicity Testing

- Fish Acute Toxicity Test (e.g., OECD TG 203): Fish (e.g., rainbow trout) are exposed to a range of **terbufos** concentrations in a static or semi-static system for 96 hours.[22][23] Mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[23]
- Daphnia sp. Acute Immobilisation Test (e.g., OECD TG 202): Daphnia magna are exposed to various concentrations of **terbufos** for 48 hours.[24][25] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[24]

Visualizations

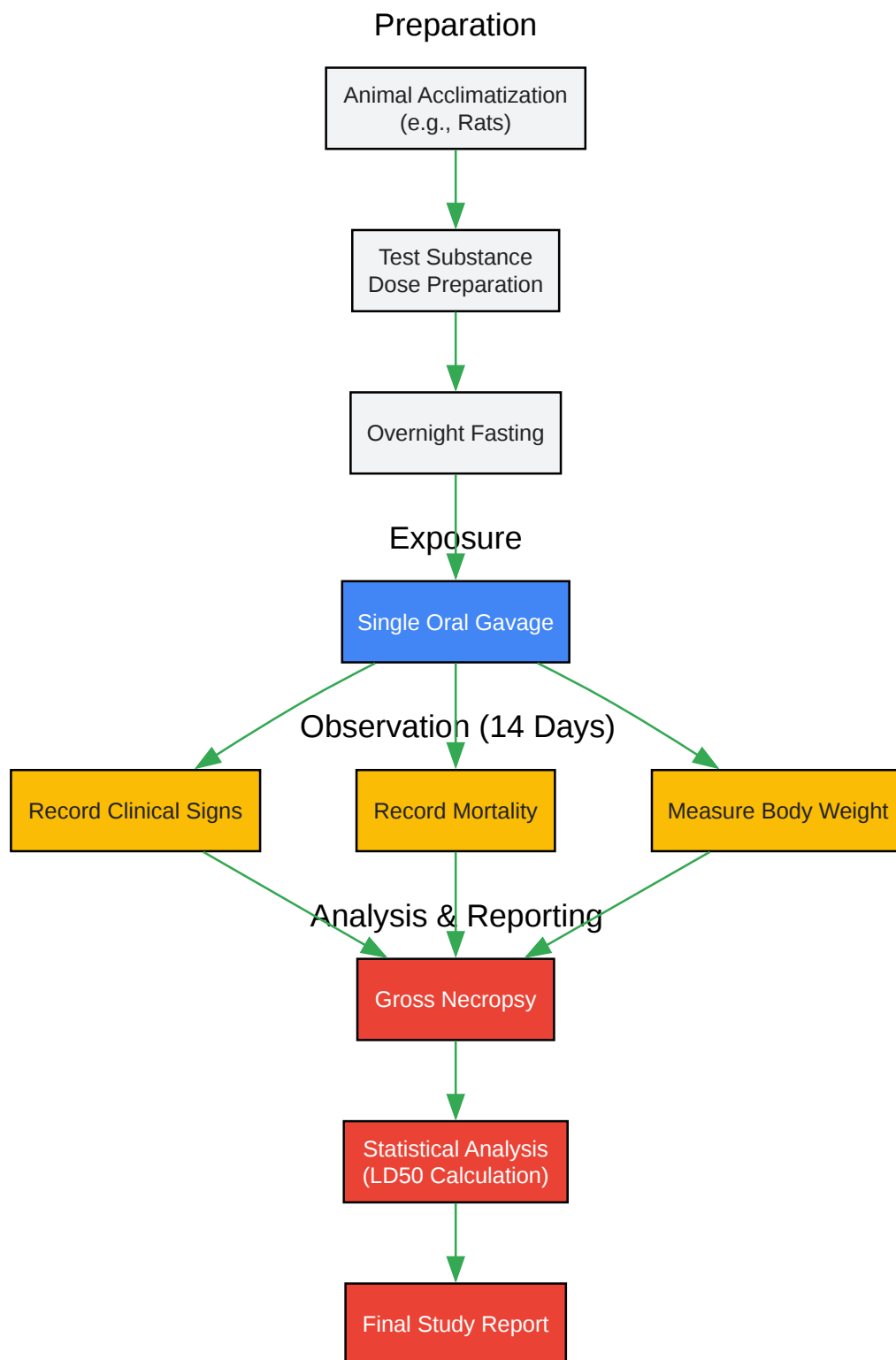
Metabolic Pathway of Terbufos



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Caption: Metabolic pathway of **terbufos**.

Experimental Workflow for an Acute Oral Toxicity Study



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Caption: Workflow for an acute oral toxicity study.

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